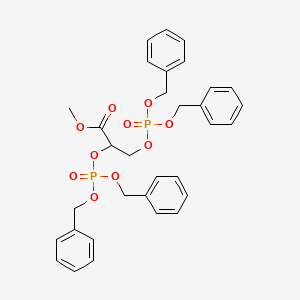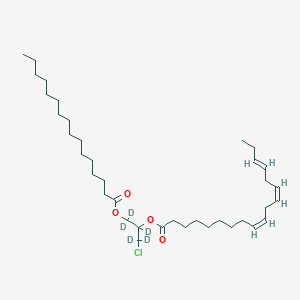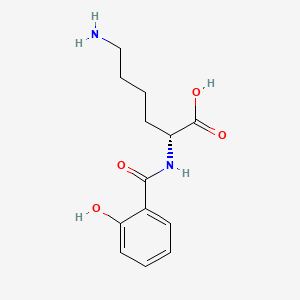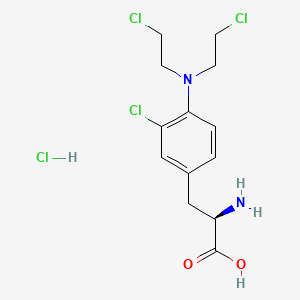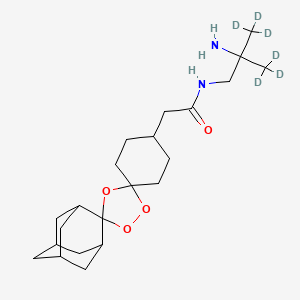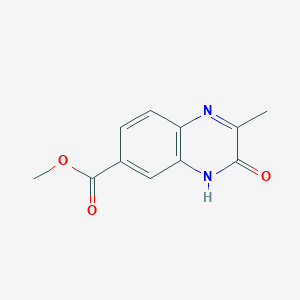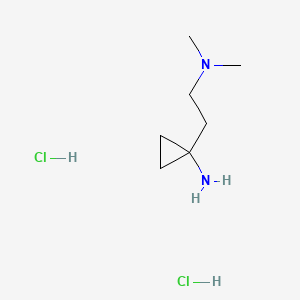
5,7-Diamino-8-hydroxy-carbostyril Dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,7-Diamino-8-hydroxy-carbostyril Dihydrochloride is a chemical compound with the molecular formula C₉H₉N₃O₂•2HCl and a molecular weight of 264.11 g/mol . It is a white to pale yellow solid that is soluble in water and some organic solvents . This compound is primarily used in research settings and is not intended for diagnostic or therapeutic use .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Diamino-8-hydroxy-carbostyril Dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, often a quinoline derivative.
Amination: The precursor undergoes amination reactions to introduce amino groups at the 5 and 7 positions.
Hydroxylation: A hydroxyl group is introduced at the 8 position through a hydroxylation reaction.
Purification: The product is purified through recrystallization or chromatography.
Formation of Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve:
Batch Processing: Large reactors are used to carry out the reactions in batches.
Continuous Flow Processing: Reactions are carried out in a continuous flow system to improve efficiency and yield.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
5,7-Diamino-8-hydroxy-carbostyril Dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogenating agents, acylating agents, and sulfonating agents are often used in substitution reactions.
Major Products Formed
Oxidation Products: Quinone derivatives.
Reduction Products: Amine derivatives.
Substitution Products: Various substituted quinoline derivatives.
Aplicaciones Científicas De Investigación
5,7-Diamino-8-hydroxy-carbostyril Dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a standard for analytical methods.
Biology: Employed in biochemical assays and as a probe for studying enzyme activity.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a component in specialty chemicals.
Mecanismo De Acción
The mechanism of action of 5,7-Diamino-8-hydroxy-carbostyril Dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can:
Inhibit Enzyme Activity: By binding to the active site of enzymes, it can inhibit their activity.
Induce Apoptosis: In cancer cells, it can induce apoptosis through the activation of specific signaling pathways.
Modulate Gene Expression: It can affect the expression of certain genes involved in cell growth and differentiation.
Comparación Con Compuestos Similares
Similar Compounds
5,7-Diamino-8-hydroxy-2(1H)-quinolinone Dihydrochloride: A closely related compound with similar properties and applications.
8-Hydroxyquinoline: Another compound with hydroxyl and amino groups on the quinoline ring, used in similar research applications.
Uniqueness
5,7-Diamino-8-hydroxy-carbostyril Dihydrochloride is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research.
Propiedades
Fórmula molecular |
C9H9N3O2 |
|---|---|
Peso molecular |
191.19 g/mol |
Nombre IUPAC |
5,7-diamino-8-hydroxy-1H-quinolin-2-one |
InChI |
InChI=1S/C9H9N3O2/c10-5-3-6(11)9(14)8-4(5)1-2-7(13)12-8/h1-3,14H,10-11H2,(H,12,13) |
Clave InChI |
HRNOMPNWCYMQDK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=O)NC2=C1C(=CC(=C2O)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(1R)-1,5-Dimethyl-5-hexen-1-yl]-2-methylphenol](/img/structure/B13850355.png)
![Methyl pyrazolo[1,5-b]pyridazine-3-carboxylate](/img/structure/B13850365.png)
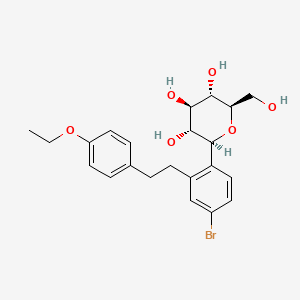
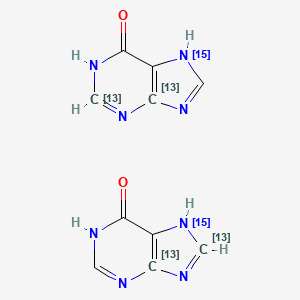

![1-(2-Methoxyphenyl)-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B13850393.png)
